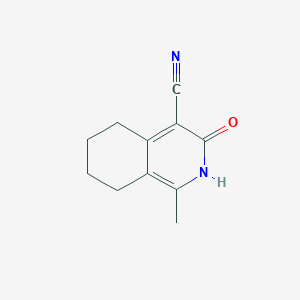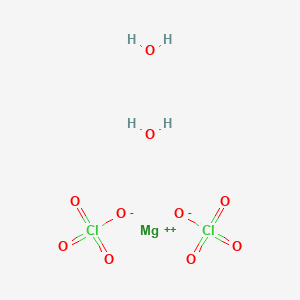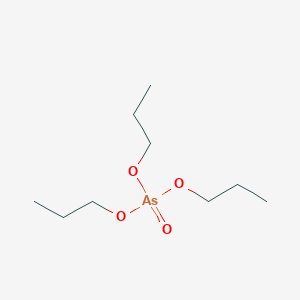![molecular formula C7H4F2 B102754 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 18238-55-6](/img/structure/B102754.png)
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene, also known as DFHBI, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells.
科学的研究の応用
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has been used in various scientific research applications, including the detection of RNA molecules in cells. This molecule has been shown to bind specifically to RNA molecules, resulting in a fluorescence signal that can be detected using microscopy or flow cytometry. This compound has also been used in the study of RNA-protein interactions and RNA localization in cells.
作用機序
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the binding of the molecule to RNA molecules. This compound has been shown to bind specifically to RNA molecules containing a hairpin loop structure, resulting in a fluorescence signal. This binding is thought to occur through interactions between the fluorophore and the RNA molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells. The molecule is non-toxic and does not affect cell viability or proliferation. This compound has also been shown to have minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
実験室実験の利点と制限
One of the main advantages of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is its specificity for RNA molecules. This molecule has been shown to bind specifically to RNA molecules containing a hairpin loop structure, allowing for the detection of specific RNA molecules in cells. This compound is also non-toxic and has minimal interference with cellular processes, making it an ideal tool for studying RNA molecules in cells.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the requirement for a hairpin loop structure in the RNA molecule for binding to occur. This limits the use of this compound to the detection of specific RNA molecules. Another limitation is the fluorescence signal generated by this compound, which can be affected by factors such as pH and temperature.
将来の方向性
There are many potential future directions for the use of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene in scientific research. One direction is the development of new fluorescent molecules that can bind to different types of RNA molecules. Another direction is the optimization of the synthesis method for this compound to improve its yield and purity. This compound can also be used in combination with other techniques, such as CRISPR-Cas9, to study RNA molecules in cells.
Conclusion:
In conclusion, this compound is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. This molecule has been used in various research applications, including the detection of RNA molecules in cells. This compound has minimal biochemical and physiological effects on cells, making it an ideal tool for studying RNA molecules in cells. While there are limitations to the use of this compound in lab experiments, there are many potential future directions for the use of this molecule in scientific research.
合成法
The synthesis of 7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene involves the reaction of 7,7-difluoro-1,5-cyclooctadiene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield this compound. This synthesis method has been optimized and can be performed on a large scale, making this compound readily available for research purposes.
特性
| 18238-55-6 | |
分子式 |
C7H4F2 |
分子量 |
126.1 g/mol |
IUPAC名 |
7,7-difluorobicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C7H4F2/c8-7(9)5-3-1-2-4-6(5)7/h1-4H |
InChIキー |
QQESEAYTNOTARV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2(F)F |
正規SMILES |
C1=CC=C2C(=C1)C2(F)F |
| 18238-55-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




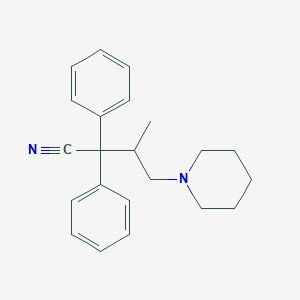
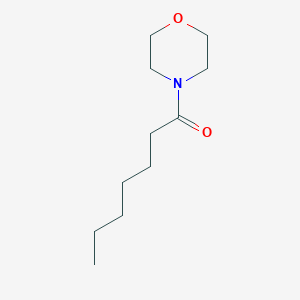
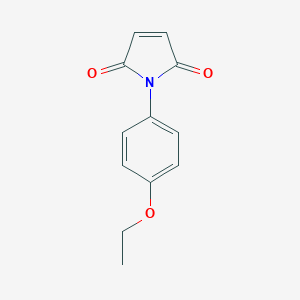
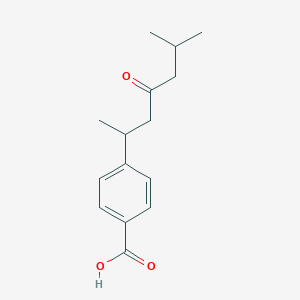

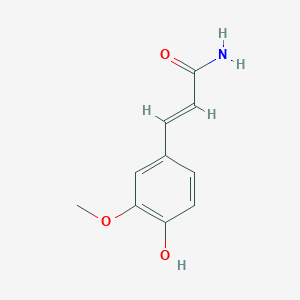
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
